zinc;2,2,2-trifluoroacetate
Description
Significance in Modern Chemical Synthesis and Catalysis
Zinc;2,2,2-trifluoroacetate has demonstrated considerable efficacy as a catalyst in a variety of organic transformations. Its enhanced Lewis acidity, a consequence of the three fluorine atoms on the acetate (B1210297) group, is a key factor in its catalytic prowess. smolecule.com
One of the most notable applications is in transesterification reactions, where it facilitates the conversion of esters under mild, neutral conditions. tcichemicals.com Research has shown that changing the ligand from acetate to trifluoroacetate (B77799) significantly boosts catalytic activity. jst.go.jp This has led to the development of catalysts like the trifluoroacetate-bridged µ-oxo tetranuclear zinc cluster, ZnTAC24®, which is effective for the chemoselective O-acylation of aminoalcohols. tcichemicals.comjst.go.jp
The compound also catalyzes the formation of oxazolines from esters, lactones, and carboxylic acids, exhibiting high tolerance for various functional groups. tcichemicals.comjst.go.jp This versatility makes it a valuable tool for synthesizing complex organic molecules. google.com For instance, it is used as a catalyst in the C-4 imidization reaction during the production of the semi-synthetic antibiotic pesticide, emamectin (B195283) benzoate (B1203000). google.com
Beyond these specific reactions, this compound is instrumental in the formation of metal-organic frameworks (MOFs). These materials have potential applications in catalysis and gas absorption. researchgate.net
| Property | Value |
| Molecular Formula | C4F6O4Zn |
| Molecular Weight | 291.411 g/mol |
| Appearance | White powder |
| Melting Point | >103°C (decomposes) |
| Solubility | Soluble in water |
| Table 1: Physicochemical Properties of Anhydrous this compound chemsrc.comchemicalbook.com |
Role of the Trifluoroacetate Ligand in Zinc Coordination Chemistry
The trifluoroacetate (TFA) ligand plays a crucial role in the coordination chemistry of zinc, influencing the structure and properties of the resulting complexes. The strong electron-withdrawing nature of the trifluoromethyl group enhances the Lewis acidity of the zinc center, making it a more effective catalyst. smolecule.com
In coordination polymers, the TFA ligand can adopt various coordination modes. For example, in a two-dimensional coordination polymer with 1,3-bis(4-pyridyl)propane, the trifluoroacetate anions are coordinated to the zinc ions in a monodentate fashion. researchgate.net In other structures, such as a trifluoroacetate-bridged µ4-oxo-tetranuclear zinc cluster, the TFA ligands act as bridges between zinc atoms. rsc.org The coordination of the TFA ligand can be asymmetric, with both short and long Zn-O bonds observed. rsc.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
zinc;2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2HF3O2.Zn/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQWRGCXUWPSGY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F6O4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568587 | |
| Record name | Zinc bis(trifluoroacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21907-47-1 | |
| Record name | Zinc bis(trifluoroacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Preparations
Established Synthetic Pathways for Zinc;2,2,2-trifluoroacetate
The most conventional and widely utilized methods for synthesizing this compound, often in its hydrated form, rely on the straightforward reaction of a basic zinc source with trifluoroacetic acid.
The primary and most direct route to this compound involves the reaction of either zinc oxide (ZnO) or zinc carbonate (ZnCO₃) with trifluoroacetic acid (CF₃COOH). smolecule.comchembk.comchembk.com This acid-base neutralization reaction is efficient and forms the basis for both laboratory-scale and industrial production. The general reactions proceed as follows:
ZnO + 2 CF₃COOH → Zn(OCOCF₃)₂ + H₂O google.com
ZnCO₃ + 2 CF₃COOH → Zn(OCOCF₃)₂ + H₂O + CO₂
This process typically yields zinc trifluoroacetate (B77799) hydrate (B1144303), which can be isolated by crystallization upon evaporation of the solvent. chembk.comchembk.com
Optimized Synthesis Conditions for High Yield and Purity
To obtain anhydrous this compound with high purity and in high yields, specific conditions and protocols must be meticulously followed. These optimizations are crucial for applications where the presence of water could be detrimental to subsequent reactions.
The choice of solvent is critical in the synthesis of high-purity this compound. Halogenated hydrocarbon solvents such as dichloromethane, trichloromethane, or 1,2-dichloroethane (B1671644) are often preferred. google.com The low solubility of the product in these solvents facilitates its isolation as a solid powder. Using anhydrous solvents like tetrahydrofuran (B95107) (THF) or ethanol (B145695) is also a strategy to minimize the hydrolysis of the trifluoroacetate group.
A key step in producing the anhydrous form is the removal of water generated during the neutralization reaction. Azeotropic distillation is a refined method used for this purpose, often employed in industrial settings. google.com By distilling the reaction mixture, typically at 30-40 °C, the water content can be reduced to less than or equal to 0.05%. google.com
Precise temperature control is essential to prevent the formation of byproducts and ensure high purity. The reaction is typically maintained at a temperature below 35°C, with an optimal range of 20-25°C. google.com
Due to the hygroscopic nature of this compound, conducting the synthesis under an inert atmosphere of nitrogen or argon is critical. This prevents the absorption of moisture from the air, which could compromise the anhydrous nature of the final product.
Table 1: Optimized Reaction Parameters for this compound Synthesis
| Parameter | Condition | Rationale |
|---|---|---|
| Zinc Source | Zinc Oxide (ZnO) | Commonly used, efficient reaction with trifluoroacetic acid. google.com |
| Solvent | Dichloromethane | Low product solubility facilitates isolation as a powder. google.com |
| Reaction Temperature | 20-25 °C (below 35 °C) | Prevents side reactions, ensures high product purity. google.com |
| Reaction Time | 6-12 hours (optimal ~8 hours) | Allows for complete reaction. google.com |
| Water Removal | Azeotropic Distillation | Critical for producing the anhydrous form with ≤0.05% water. google.com |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture absorption by the hygroscopic product. |
To ensure the reaction proceeds to completion and to verify the formation of the desired product, in-process monitoring techniques are employed. Thin-Layer Chromatography (TLC) can be used to track the consumption of starting materials. Furthermore, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to confirm the coordination of the trifluoroacetate ligand to the zinc center.
Preparation of Multinuclear this compound Clusters
Beyond the simple mononuclear salt, more complex, multinuclear this compound clusters have been synthesized. These structures, particularly the μ₄-oxo-tetranuclear zinc clusters, exhibit unique catalytic properties. smolecule.com
One established method for preparing the cluster [Zn₄(OCOCF₃)₆O] involves the pyrolysis of zinc trifluoroacetate hydrate (Zn(OCOCF₃)₂·xH₂O) at high temperatures (320°C) under a high vacuum. jst.go.jp This sublimation process yields the pure, solid cluster, which must be handled under an inert atmosphere to prevent contact with moisture. jst.go.jp
A more practical and milder approach has also been developed, avoiding the need for high temperatures and sublimation. jst.go.jpjst.go.jp This method involves heating zinc trifluoroacetate hydrate in toluene (B28343) at reflux (around 110°C). jst.go.jpjst.go.jp The resulting product is a mixture of the desired tetranuclear zinc cluster, Zn₄(OCOCF₃)₆O, and its trifluoroacetic acid adduct, Zn₄(OCOCF₃)₆O·CF₃CO₂H. jst.go.jpjst.go.jp This kilogram-scale accessible method makes the cluster more readily available for catalytic applications. jst.go.jp Another synthetic route is the solvothermal synthesis, where zinc acetate (B1210297) dihydrate is heated with trifluoroacetic acid in 1,4-butanediol (B3395766) at 80–110°C to yield a tetranuclear cluster. smolecule.com These multinuclear structures feature a core of four zinc atoms bridged by a central μ₄-oxo group and trifluoroacetate ligands, providing multiple active sites for catalysis. smolecule.com
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| 1,2-dichloroethane | C₂H₄Cl₂ |
| 1,4-butanediol | C₄H₁₀O₂ |
| Acetonitrile (B52724) | CH₃CN |
| Argon | Ar |
| Dichloromethane | CH₂Cl₂ |
| Ethanol | C₂H₅OH |
| Nitrogen | N₂ |
| Tetrahydrofuran (THF) | C₄H₈O |
| Toluene | C₇H₈ |
| Trichloromethane | CHCl₃ |
| Trifluoroacetic acid | CF₃COOH |
| Water | H₂O |
| Zinc acetate dihydrate | Zn(OCOCH₃)₂·2H₂O |
| Zinc carbonate | ZnCO₃ |
| Zinc oxide | ZnO |
| This compound | Zn(OCOCF₃)₂ |
| This compound hydrate | Zn(OCOCF₃)₂·xH₂O |
| [Zn₄(OCOCF₃)₆O] | [Zn₄(OCOCF₃)₆O] |
Synthesis of Tetranuclear Zinc Clusters
The synthesis of the tetranuclear zinc cluster, specifically the μ₄-oxo-bridged species [Zn₄(OCOCF₃)₆O], has been achieved through various methods, including high-temperature sublimation and milder solvothermal techniques.
One established method involves the high-temperature vacuum sublimation of zinc trifluoroacetate hydrate, Zn(OCOCF₃)₂·xH₂O. researchgate.net This process, conducted at temperatures around 320°C under high vacuum, yields the solidified zinc cluster on the glass walls of the reaction vessel. researchgate.net While this sublimation technique provides a high-purity product, the demanding conditions can be a drawback. researchgate.net
A more practical and milder approach involves heating zinc trifluoroacetate hydrate in refluxing toluene. rsc.org This method, which proceeds at approximately 110°C, avoids the need for high temperatures and sublimation, making it amenable to large-scale synthesis, even at the kilogram level. rsc.org
Another solvothermal route utilizes zinc acetate dihydrate (Zn(OAc)₂·2H₂O) and trifluoroacetic acid (CF₃COOH) in a glycolic solvent like 1,4-butanediol at temperatures ranging from 80 to 110°C. smolecule.com This method leverages the coordinating properties of the solvent to facilitate the controlled formation of the tetranuclear cluster. smolecule.com
| Precursor(s) | Solvent/Conditions | Temperature | Yield | Reference |
|---|---|---|---|---|
| Zn(OCOCF₃)₂·xH₂O | High vacuum sublimation (<0.02 mmHg) | 320 °C | 84% | researchgate.net |
| Zn(OCOCF₃)₂·xH₂O | Toluene (reflux) | ~110 °C | High (kilogram scale) | rsc.org |
| Zn(OAc)₂·2H₂O, CF₃COOH | 1,4-Butanediol | 80–110 °C | Not specified | smolecule.com |
Formation of Trifluoroacetic Acid Adducts of Zinc Clusters
In addition to the bare tetranuclear cluster, a trifluoroacetic acid (TFA) adduct, [Zn₄(OCOCF₃)₆O·CF₃CO₂H], can also be synthesized. This adduct has been found to exhibit comparable catalytic activity to the original cluster. rsc.org
The synthesis of this TFA adduct is readily achieved under mild conditions. Heating zinc trifluoroacetate hydrate in toluene at reflux (~110°C) leads to the formation of a mixture of the tetranuclear zinc cluster and its TFA adduct. rsc.org Simple filtration of the resulting precipitate yields the desired product. rsc.org The formation of the adduct is a result of a molecule of trifluoroacetic acid coordinating to the cluster, often via hydrogen bonding. smolecule.com The synthesis of a trifluoroacetate-bridged tetranuclear zinc cluster and its trifluoroacetic acid (TFA) adduct can be achieved under mild conditions of approximately 110 °C. rsc.org
| Precursor | Solvent | Temperature | Key Feature | Reference |
|---|---|---|---|---|
| Zn(OCOCF₃)₂·xH₂O | Toluene (reflux) | ~110 °C | Forms a mixture with [Zn₄(OCOCF₃)₆O], practical for large scale. | rsc.org |
| Zn(OAc)₂·2H₂O, CF₃COOH | 1,4-Butanediol | 80–110 °C | TFA molecule coordinates to the cluster via hydrogen bonding. | smolecule.com |
Directed Synthesis of Heterometallic Zinc Complexes Incorporating Trifluoroacetate Ligands
The incorporation of trifluoroacetate ligands has also been instrumental in the directed synthesis of heterometallic complexes, where zinc is combined with other metals, such as lanthanides (Ln). These complexes are of interest for their potential photoluminescent and catalytic properties.
A targeted approach for constructing heterometallic {Zn₂Ln₂} cores involves the reaction of a pre-formed zinc complex, [Zn(phen)(OOCCF₃)₂] (where phen is 1,10-phenanthroline), with a polymeric lanthanide carboxylate. For instance, the reaction of [Zn(phen)(OOCCF₃)₂] with polymeric gadolinium furoate, [Gd(fur)₃]ₙ, in acetonitrile leads to the formation of the tetranuclear heterometallic complex [Gd₂Zn₂(phen)₂(μ-fur)₈(OOCCF₃)₂(H₂O)₂]. In this structure, the trifluoroacetate ligands act as bridging moieties.
| Zinc Precursor | Lanthanide Precursor | Solvent | Product | Reference |
|---|---|---|---|---|
| [Zn(phen)(OOCCF₃)₂] | [Gd(fur)₃]ₙ | Acetonitrile | [Gd₂Zn₂(phen)₂(μ-fur)₈(OOCCF₃)₂(H₂O)₂] |
Preparation of Specific Zinc(II) Complexes with Trifluoroacetate Counterions
Beyond multinuclear clusters, zinc trifluoroacetate is a key starting material for the synthesis of various discrete zinc(II) complexes where the trifluoroacetate anion acts as a counterion or a coordinating ligand.
One example is the synthesis of a dinuclear zinc(II) complex with an anthracene-affixed multifunctional organic ligand, H₃acdp. The reaction of Zn(CF₃CO₂)₂·H₂O with H₃acdp in the presence of NaOH at ambient temperature yields the complex [Zn₂(acdp)(μ-O₂CCF₃)]·2H₂O. researchgate.netnih.gov In this complex, the trifluoroacetate group acts as a bridging ligand between the two zinc centers. researchgate.netnih.gov
Another notable application is in the development of dynamic catalytic systems. Zinc(II) trifluoroacetate has been shown to be an effective templating agent in the assembly of catalytically active complexes. For instance, in the asymmetric aldol (B89426) reaction, a combination of zinc(II) trifluoroacetate with bipyridine-based ligands, such as bipyPro and bipyTU, forms a dynamic network of complexes. rsc.org The catalytically active species, a tetrahedral zinc complex, is formed in situ, demonstrating the utility of the trifluoroacetate salt in facilitating the assembly of complex catalytic systems. rsc.org
| Zinc Precursor | Ligand(s) | Product | Application/Key Feature | Reference |
|---|---|---|---|---|
| Zn(CF₃CO₂)₂·H₂O | H₃acdp, NaOH | [Zn₂(acdp)(μ-O₂CCF₃)]·2H₂O | Dinuclear complex with a bridging trifluoroacetate. | researchgate.netnih.gov |
| Zinc(II) trifluoroacetate | bipyPro, bipyTU | Dynamic mixture of zinc-bipyridine complexes | In situ formation of a catalyst for asymmetric aldol reactions. | rsc.org |
Coordination Chemistry and Complexation Behavior of Zinc;2,2,2 Trifluoroacetate
Ligand Role of Trifluoroacetate (B77799) Anion in Zinc(II) Complexes
The trifluoroacetate anion (CF₃COO⁻) is a versatile ligand in coordination chemistry. chembk.com Its behavior is distinct from that of simple carboxylates like acetate (B1210297) due to the high electronegativity of the fluorine atoms. acs.orgwikipedia.org This electronic effect generally results in the TFA anion acting as a monodentate ligand more commonly than acetate, which often forms bidentate or bridging complexes. wikipedia.org However, the TFA anion retains the ability to adopt various coordination modes, contributing to the structural diversity of its metal complexes.
In the context of zinc(II) chemistry, the trifluoroacetate anion plays a crucial role in stabilizing complexes and influencing their final architecture. It can act as a terminal ligand, a bridging ligand connecting multiple zinc centers, or as a counter-ion in cationic complexes. rsc.orgrsc.org The presence of TFA can also impact the catalytic activity of zinc complexes. acs.org
The trifluoroacetate anion most commonly coordinates to metal ions in a monodentate fashion through one of its oxygen atoms. wikipedia.org This is observed in various zinc(II) complexes where the TFA ligand occupies a single coordination site on the zinc center. For instance, in heterometallic Zn₂Gd₂ complexes, the trifluoroacetate anions can exhibit monodentate coordination to the gadolinium ions, stabilized by intramolecular hydrogen bonds with coordinated water molecules. rsc.org In some structures, even when bridging, the coordination can be highly asymmetric. rsc.org
However, the TFA anion is also capable of acting as a bridging ligand, linking two or more zinc ions. This bridging can occur in a syn-anti or a syn-syn conformation, leading to the formation of dimers, oligomers, or extended coordination polymers. In the 1D coordination polymer [Zn(phen)(OOCCF₃)₂]n, zinc atoms are linked into a chain by bridging trifluoroacetate ligands. rsc.org The bridging coordination of the trifluoroacetate ions in this polymer is asymmetric, with two short and two long Zn-O bonds. rsc.org Another example is found in trinuclear complexes of the type [M₃(µ₃-F)(TFA)₆(py)₃]⁻ (where M can be Zn), where bridging trifluoroacetate anions link pairs of metal cations along the edges of a triangular core. ruspoj.com
| Complex | TFA Coordination Mode | Reference |
| [Zn₂Gd₂(phen)₂(μ-fur)₈(OOCCF₃)₂(H₂O)₂] | Monodentate (to Gd) | rsc.org |
| [Zn(phen)(OOCCF₃)₂]n | Bridging | rsc.org |
| [Zn₃(µ₃-F)(TFA)₆(py)₃]⁻ | Bridging | ruspoj.com |
Formation of Coordination Polymers with Zinc and Trifluoroacetate
The ability of the trifluoroacetate anion to act as a bridging ligand facilitates the construction of coordination polymers (CPs) with zinc(II) ions. These extended networks are of great interest due to their potential applications in areas such as catalysis, gas storage, and materials science. researchgate.net The structure of these polymers is influenced by several factors, including the stoichiometry of the reactants, the nature of any co-ligands, and the reaction conditions. uab.cat
A notable example is the 1D coordination polymer [Zn(phen)(OOCCF₃)₂]n, where zinc atoms are connected by bridging trifluoroacetate ligands. rsc.org The use of additional N-donor ligands, such as 1,3-bis(4-pyridyl)propane (Bpp), can lead to the formation of higher-dimensional structures. In the coordination polymer of zinc trifluoroacetate with Bpp, a 2D layered structure is formed. researchgate.net This structure consists of neutral layers of conjugated multi-unit rings composed of four Zn²⁺ ions linked by four bridging Bpp ligands, with the trifluoroacetate anions coordinated to the zinc ions in a monodentate fashion. researchgate.net
The synthesis of such coordination polymers often involves the reaction of a zinc(II) salt, like zinc trifluoroacetate hydrate (B1144303), with a suitable organic linker ligand. researchgate.net The resulting structures can exhibit interesting properties, such as photoluminescence. researchgate.net
| Coordination Polymer | Dimensionality | Bridging Ligands | Reference |
| [Zn(phen)(OOCCF₃)₂]n | 1D | Trifluoroacetate | rsc.org |
| Zinc trifluoroacetate with 1,3-bis(4-pyridyl)propane | 2D | 1,3-bis(4-pyridyl)propane | researchgate.net |
Chelation Studies with Fluorinated Ligands and Zinc(II)
The study of zinc(II) chelation with fluorinated ligands is an active area of research, driven by the potential applications of the resulting complexes in fields ranging from materials science to medicinal chemistry. beilstein-journals.orgacs.org Fluorination can significantly alter the electronic and steric properties of a ligand, thereby influencing the stability, structure, and reactivity of its zinc(II) complexes. nih.gov
For instance, studies on fluorinated azadipyrromethene complexes have shown that fluorination can tune the optical and electrochemical properties of the corresponding zinc(II) complexes. beilstein-journals.org In one study, various fluorinated di(phenylacetylene)azadipyrromethene ligands were chelated with zinc(II). While fluorination had a minor effect on the optical properties, it notably increased the oxidation potentials of the zinc(II) chelates. beilstein-journals.org
Similarly, research on zinc(II) complexes with fluorinated benzothiazole-derived ligands has demonstrated the synthesis and crystallographic characterization of several new compounds. acs.org The introduction of fluorine atoms is expected to modify both the optical and structural properties of these materials. acs.org Furthermore, the interaction of zinc(II) with fluorinated macrocyclic chelators is being explored for applications in medical imaging, highlighting the versatility of these systems. rsc.org
| Fluorinated Ligand Type | Effect of Fluorination on Zn(II) Complex | Reference |
| Azadipyrromethenes | Raised oxidation potentials | beilstein-journals.org |
| Benzothiazole derivatives | Modified optical and structural properties | acs.org |
| Azamacrocyclic chelators | Potential for medical imaging applications | rsc.org |
Complexation with Multifunctional Organic Assemblies and Macrocyclic Systems
Zinc(II) trifluoroacetate is a valuable precursor for the synthesis of complexes with intricate multifunctional organic ligands and macrocyclic systems. acs.orgnih.gov These complex architectures can exhibit unique properties and functions, such as catalytic activity or the ability to form topologically non-trivial structures like catenanes and knots. wikipedia.org
A study on zinc(II) complexes with an anthracene-affixed multifunctional organic assembly, H₃acdp, reported the synthesis of a dinuclear complex, [Zn₂(acdp)(μ-O₂CCF₃)]·2H₂O, from the reaction of H₃acdp with zinc(II) trifluoroacetate hydrate. acs.orgresearchgate.netnih.gov The stoichiometry of the complex was determined to be 1:2 (acdp³⁻/Zn²⁺), and its structure was proposed based on spectroscopic data and density functional theory (DFT) calculations. acs.orgresearchgate.net
The templating role of zinc(II) ions in conjunction with trifluoroacetate as a counter-ion has been instrumental in the self-assembly of molecular Borromean rings. wikipedia.org In this remarkable synthesis, zinc acetate serves as the template, and trifluoroacetic acid is used to catalyze the imine bond formation, leading to a complex structure held together by numerous zinc-nitrogen dative bonds and π-π stacking interactions. wikipedia.org Furthermore, zinc(II) ions and trifluoroacetate anions have been shown to play a role in the formation of topologically complex structures like trefoil knots, where the anion can be bound within the central cavity of the macrocyclic structure. rsc.org
The interaction of zinc(II) with macrocyclic polyamine ligands containing an imidazolium (B1220033) bridge has also been investigated, with the Boc-protective groups being removed by trifluoroacetic acid (TFA) to yield the final ligands for complexation. nih.gov
Structural Diversity of Zinc(II) Coordination Environments
The d¹⁰ electronic configuration of Zn(II) allows for a wide range of coordination numbers, typically from four to six, and various coordination geometries, including tetrahedral, square pyramidal, trigonal bipyramidal, and octahedral. researchgate.netnih.gov The use of zinc;2,2,2-trifluoroacetate as a precursor or component in coordination chemistry contributes to this structural diversity.
For example, in the 2D coordination polymer formed by zinc trifluoroacetate and 1,3-bis(4-pyridyl)propane, the zinc atoms are six-coordinate with a distorted octahedral geometry. researchgate.net In contrast, some zinc(II) complexes with Schiff base ligands derived from N-(Aryl)imino-acenaphthenone exist as dimers where the zinc center is five-coordinate, adopting a distorted trigonal bipyramidal geometry. iith.ac.in However, increasing the steric bulk of the ligand can lead to a four-coordinate, distorted tetrahedral geometry in a monomeric complex. iith.ac.in
The nature of the ligands and the reaction conditions play a crucial role in determining the final coordination environment. For instance, zinc(II) complexes with methylthiosalicylate and various bidentate N-donor ligands exhibit distorted tetrahedral, distorted square pyramidal, and distorted trigonal bipyramidal geometries. rsc.org
Among the various coordination geometries adopted by zinc(II), the trigonal bipyramidal geometry is of particular interest. While not as common as tetrahedral or octahedral geometries, it is frequently observed in five-coordinate zinc complexes. researchgate.netiucr.org This geometry is often distorted from the ideal shape.
Several zinc(II) complexes featuring a distorted trigonal bipyramidal environment have been reported. researchgate.netrsc.org For example, the complex [Zn(MTS)₂(2,2'-bipy.)], where MTS is methylthiosalicylate and 2,2'-bipy. is 2,2'-bipyridyl, exhibits a distorted trigonal bipyramidal geometry. rsc.org Similarly, dimeric zinc(II) complexes with certain N-(Aryl)imino-acenaphthenone ligands feature penta-coordinated zinc atoms with a distorted trigonal bipyramidal geometry. iith.ac.in In a heterometallic Zn₂Gd₂ complex, the introduction of a Gd ion causes the zinc environment to change to a distorted trigonal bipyramidal geometry. rsc.org The degree of distortion in these five-coordinate complexes can be quantified using the τ₅ parameter, which ranges from 0 for an ideal square pyramidal geometry to 1 for an ideal trigonal bipyramidal geometry. rsc.org
Distorted Square Pyramidal Geometries
The five-coordinate square pyramidal geometry is a common coordination environment for zinc(II). In the context of complexes involving the trifluoroacetate ligand, this geometry is often distorted from the ideal shape.
A key example is found in dinuclear zinc(II) complexes derived from the reaction of hydrated zinc(II) trifluoroacetate with tridentate Schiff bases and sodium azide. researcher.life Single-crystal X-ray diffraction studies of the resulting isostructural complexes, [Zn(L1)(N₃)]₂ and [Zn(L2)(N₃)]₂, revealed that each zinc(II) ion is in a distorted square-pyramidal coordination environment. researcher.life In these structures, two zinc centers are connected by double bridging phenoxides from the Schiff base ligands. researcher.life
While not a pure trifluoroacetate complex, the structural analysis of related zinc benzoate (B1203000) complexes provides insight. A five-coordinate zinc complex with a terpyridine ligand, (tpyᴿ)Zn(O₂CPh)₂, was found to have a distorted square pyramidal geometry (τ₅ = 0.31), where the geometry is imparted by the chelating ligand. acs.org The adaptability of the zinc coordination sphere is also highlighted in studies of other metal-porphyrin complexes, where square-pyramidal geometry is noted as predominant for zinc. iucr.org This tendency underscores the facility with which zinc(II) can achieve a five-coordinate state, a geometry readily accessible for complexes involving ligands like trifluoroacetate.
| Complex | Ligands | Geometry Description | Key Structural Feature |
| [Zn(L1)(N₃)]₂ | Tridentate Schiff base (HL1), Azide, Trifluoroacetate (in synthesis) | Distorted Square-Pyramidal | Dinuclear complex with double bridging phenoxides. researcher.life |
| [Zn(L2)(N₃)]₂ | Tridentate Schiff base (HL2), Azide, Trifluoroacetate (in synthesis) | Distorted Square-Pyramidal | Isostructural with the HL1 derivative. researcher.life |
| (tpyᴿ)Zn(O₂CPh)₂ | Terpyridine, Benzoate | Distorted Square Pyramidal (τ₅ = 0.31) | Benzoate ligands are κ¹ coordinated. acs.org |
Pseudo-Tetrahedral Geometries
Four-coordinate tetrahedral geometry is one of the most characteristic coordination modes for the Zn(II) ion. mdpi.com this compound is a precursor to various complexes exhibiting this geometry, particularly in the formation of metal-oxo clusters.
A prominent example is the μ₄-oxo-tetranuclear zinc cluster, Zn₄(OCOCF₃)₆O. researchgate.net This cluster features a core of four zinc atoms tetrahedrally arranged around a central oxygen atom (μ₄-O). researchgate.net Six trifluoroacetate ligands bridge the edges of the zinc tetrahedron. researchgate.net In a related structure, Zn₄O(O₂CAr)₆, each zinc atom is described as having a nearly ideal tetrahedral geometry (τ₄ = 0.97). acs.org These oxo-centered zinc carboxylate units are considered fundamental building blocks in the construction of larger frameworks. researchgate.net
In a mixed-metal system, [AlZn(μ₄-O)(O₂CCF₃)₃]₄, formed from the thermolysis of aluminium-tris(trifluoroacetate) with zinc powder, the resulting structure contains Al₃Zn pyramids where the trifluoroacetate ligands bridge all Al-Zn edges. iucr.org In this complex, two of the four zinc atoms adopt a tetrahedral coordination. iucr.org Furthermore, zinc complexes with bidentate Schiff-base ligands have been shown to crystallize with a pseudo-tetrahedral geometry around the zinc(II) ion. mdpi.comresearchgate.net The propensity for zinc to form tetrahedral complexes is also observed in biological systems, where de novo designed proteins with cysteine ligands form distorted pseudo-tetrahedral Zn(II)S₃Cl sites. nih.gov
| Complex/Unit | Ligands | Geometry Description | Key Structural Feature |
| Zn₄(OCOCF₃)₆O | Trifluoroacetate, Oxo | Tetrahedral (for each Zn atom) | μ₄-oxo-tetranuclear cluster. researchgate.net |
| [AlZn(μ₄-O)(O₂CCF₃)₃]₄ | Trifluoroacetate, Oxo | Tetrahedral (for 2 of 4 Zn atoms) | Mixed-metal Al/Zn cluster. iucr.org |
| Zn₄O(O₂CAr)₆ | Benzoate, Oxo | Tetrahedral (τ₄ = 0.97) | Pseudo-tetrahedral symmetry about a central μ₄-oxo ligand. acs.org |
| ZnL₂ | Schiff-base | Pseudo-tetrahedral | Chiral complex crystallizing in a noncentrosymmetric space group. mdpi.comresearchgate.net |
Octahedral Geometries
Although less common than tetrahedral coordination for zinc, six-coordinate octahedral geometry is frequently observed, particularly in solution and in the solid state when suitable ligands are present. researchgate.net this compound participates in the formation of several such octahedral complexes.
A clear example is the one-dimensional coordination polymer [Zn(phen)(OOCCF₃)₂]ₙ, where 'phen' is 1,10-phenanthroline. rsc.org In this structure, zinc atoms are linked into a polymer chain by bridging trifluoroacetate ions. Each zinc ion coordinates to a chelating phenanthroline molecule and completes its coordination sphere to become octahedral. rsc.org The bridging by the trifluoroacetate ions is asymmetric, with two shorter and two longer Zn-O bonds. rsc.org
In another instance, analysis of single crystals of a zinc benzoate complex crystallized from N,N-dimethylformamide (DMF) revealed the formula Zn(O₂CAr)₂(DMF)₂. acs.org This structure can be described as having a distorted octahedral geometry. acs.org Similarly, a heterobimetallic cluster, [Zn₂Ti₄(μ-O)₆(TFA)₈(THF)₆], contains zinc atoms in an octahedral environment, where the coordination sphere is completed by trifluoroacetate and tetrahydrofuran (B95107) (THF) ligands. researchgate.net The versatility of zinc(II) allows for the formation of complex clusters like Zn₄O(O₂CAr)₆(DMSO)₂, which contains three tetrahedral zinc atoms and one octahedral zinc atom, demonstrating the coexistence of different geometries within a single molecular unit. acs.org
| Complex | Ligands | Geometry Description | Key Structural Feature |
| [Zn(phen)(OOCCF₃)₂]ₙ | 1,10-Phenanthroline, Trifluoroacetate | Octahedral | 1D coordination polymer with bridging trifluoroacetates. rsc.org |
| Zn(O₂CAr)₂(DMF)₂ | Benzoate, DMF | Distorted Octahedral | Mononuclear complex with monodentate benzoate ligands. acs.org |
| [Zn₂Ti₄(μ-O)₆(TFA)₈(THF)₆] | Trifluoroacetate, THF, Oxo | Octahedral | Heterobimetallic zinc-titanium oxo cluster. researchgate.net |
| Zn₄O(O₂CAr)₆(DMSO)₂ | Benzoate, DMSO, Oxo | Octahedral (for one Zn atom) | Cluster with coexisting tetrahedral and octahedral Zn centers. acs.org |
Supramolecular Interactions and Assembly Formation
The trifluoroacetate ligand, in concert with the zinc(II) center, plays a significant role in directing the formation of extended supramolecular architectures. These assemblies are governed by a combination of coordination bonds and non-covalent interactions, such as hydrogen bonding and π–π stacking. rsc.orgnih.gov
Metal-oxo clusters, like the tetrahedral Zn₄O(OCOCF₃)₆ unit, are particularly effective as rigid and directional building blocks—or "tectons"—for constructing supramolecular assemblies. researchgate.netnih.gov The self-assembly process of these clusters is highly influenced by the nature of the ligands' secondary coordination sphere. For instance, in related zinc-oxo clusters with benzamidate ligands, intermolecular N-H···O hydrogen bonds between the anchoring groups of adjacent clusters dictate the assembly into 2D layers and ultimately a honeycomb-like supramolecular structure. nih.gov While the trifluoroacetate ligand itself lacks hydrogen bond donors, its oxygen and fluorine atoms can act as acceptors.
In the crystal structure of the 1D coordination polymer [Zn(phen)(OOCCF₃)₂]ₙ, the assembly is driven by more than just the coordination bonds forming the chain. rsc.org The aromatic phenanthroline ligands of neighboring polymer chains participate in π–π interactions, which link the chains into supramolecular 2D layers. rsc.org In related heterometallic structures containing trifluoroacetate, a variety of weak interactions, including C–H⋯π, C–H⋯O, and C–H⋯F, are crucial for organizing the molecular components into a three-dimensional crystal structure. rsc.org
The formation of different isomers, known as supramolecular or coordination polymer isomerism, highlights the subtle balance of forces at play. The choice of solvent can trigger the assembly of different zinc(II) supramolecular isomers, sometimes leading to changes in the dimensionality of the resulting framework. acs.org These findings demonstrate that the trifluoroacetate ligand, as part of a zinc complex, contributes to a rich supramolecular chemistry where both strong coordination bonds and weaker, directional non-covalent interactions collaboratively define the final solid-state architecture. rsc.orgnih.gov
| System/Complex | Key Interactions | Resulting Assembly |
| Zinc-oxo clusters (e.g., Zn₄O(OCOCF₃)₆) | Coordination bonds, Intermolecular hydrogen bonds (in related amidates) | Directional building units for supramolecular structures. researchgate.netnih.gov |
| [Zn(phen)(OOCCF₃)₂]ₙ | π–π stacking (phen-phen), C-H···F, C-H···O | Supramolecular 2D layers formed from 1D polymer chains. rsc.org |
| Zinc(II) coordination polymers | Guest-solvent interactions | Formation of different supramolecular isomers. acs.org |
Advanced Structural Characterization Studies
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. For zinc;2,2,2-trifluoroacetate and its coordination complexes, this technique has unveiled a diversity of structural motifs, from simple dimeric units to complex coordination polymers.
The crystal system and space group are fundamental properties of a crystalline solid, defining its symmetry and the arrangement of molecules in the unit cell. Studies on various crystalline forms containing the this compound moiety have identified several crystal systems, most commonly monoclinic and triclinic.
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| Zn₂(O₂CCF₃)₄ | Monoclinic | P2₁/c | iucr.org |
| Zinc Trifluoroacetate (B77799)–1,3-Bis(4-pyridyl)propane Polymer | Monoclinic | C2/c | researchgate.netresearchgate.net |
| [AlZn(µ₄-O)(O₂CCF₃)₃]₄ | Monoclinic | P2₁/c | iucr.org |
| Zn₇O₂(O₂CCF₃)₁₀ | Triclinic | P-1 | iucr.org |
| [Zn(TFA)₃(µ-OH)Cu₃(dmae)₃Br]·THF | Triclinic | N/A | nih.gov |
In a 1D coordination polymer, [Zn(phen)(OOCCF₃)₂]n, each zinc ion exhibits an octahedral geometry. rsc.org It is coordinated to a chelating phenanthroline ligand and four oxygen atoms from four different bridging trifluoroacetate groups. The bridging coordination of the trifluoroacetate ions is notably asymmetric, resulting in two distinct sets of Zn–O bond lengths: a shorter bond of 2.034(2) Å and a longer one of 2.191(2) Å. rsc.org
In another example, a coordination polymer with 1,3-bis(4-pyridyl)propane, the zinc atoms are also in a slightly distorted octahedral environment. Here, each zinc ion is coordinated to four nitrogen atoms from the pyridyl ligands and two oxygen atoms from monodentate trifluoroacetate anions. researchgate.net The average Zn–N bond length is 2.170 Å, and the average Zn–O bond length is 2.124 Å. researchgate.net
The coordination geometry can also be trigonal bipyramidal or tetrahedral. In a mixed-metal Al/Zn cluster, two of the four zinc atoms adopt a tetrahedral coordination, while the other two are trigonal bipyramidal. iucr.org A heteronuclear Zn-Gd complex features zinc in a distorted trigonal bipyramidal geometry, with Zn-N bond lengths of 2.101(5) and 2.135(5) Å and Zn-O bond lengths ranging from 2.039(4) to 2.050(4) Å. rsc.org
| Compound/Fragment | Coordination Geometry | Bond | Bond Length (Å) | Reference |
|---|---|---|---|---|
| [Zn(phen)(OOCCF₃)₂]n | Octahedral | Zn–O (short) | 2.034(2) | rsc.org |
| [Zn(phen)(OOCCF₃)₂]n | Octahedral | Zn–O (long) | 2.191(2) | rsc.org |
| Zn-bpp Polymer | Octahedral | Zn–N (avg) | 2.170 | researchgate.net |
| Zn-bpp Polymer | Octahedral | Zn–O (avg) | 2.124 | researchgate.net |
| Zn-Gd Complex | Trigonal Bipyramidal | Zn–N | 2.101(5) - 2.135(5) | rsc.org |
| Zn-Gd Complex | Trigonal Bipyramidal | Zn–O | 2.039(4) - 2.050(4) | rsc.org |
The conformation of the trifluoroacetate ligand, particularly the torsion angle between the carboxylate group and the C-C bond, is a critical parameter. This angle is influenced by the coordination mode and steric factors within the crystal lattice.
In the [Zn(phen)(OOCCF₃)₂]n polymer, the different Zn-O bond lengths are associated with distinct ligand conformations. The shorter bond corresponds to a syn bonding mode, characterized by a C2–C1–O2–Zn1 torsion angle of −173.6(2)°. The longer bond is associated with a conformation where the metal ion is perpendicular to the carboxylate plane, showing a C2–C1–O1–Zn1 torsion angle of 80.7(3)°. rsc.org The fluorination of carboxylate ligands is known to increase the torsion angle between the carboxylate group and any associated phenyl ring, a principle that influences packing and reactivity. researchgate.net
Beyond the primary coordination sphere, the assembly of molecules into larger architectures is governed by non-covalent interactions such as hydrogen bonds, π–π stacking, and van der Waals forces. researchgate.netmdpi.com
In the crystal structure of the [Zn(phen)(OOCCF₃)₂]n polymer, π–π interactions between the phenanthroline rings of adjacent polymer chains play a crucial role in organizing the chains into supramolecular 2D layers. rsc.org In the coordination polymer with 1,3-bis(4-pyridyl)propane, the structure consists of undulating 2D layers, with the trifluoromethyl (CF₃) groups of the trifluoroacetate anions pointing into the space between the layers. researchgate.net The study of such non-covalent interactions is essential for understanding the principles of crystal engineering and the formation of specific supramolecular assemblies. rsc.org
Spectroscopic Characterization Techniques
Spectroscopic methods complement diffraction data by providing information about the structure and environment of molecules, often in a solution state or as a bulk solid.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local environment of specific atomic nuclei. Given the presence of fluorine, ¹⁹F NMR is particularly informative for characterizing this compound.
The chemical shift of the fluorine atoms provides direct evidence of the coordination of the trifluoroacetate ligand to the zinc center. Studies have shown that the ¹⁹F NMR signal for coordinated trifluoroacetate appears near -75 to -79 ppm. For example, a μ₄-oxo-tetranuclear zinc cluster featuring trifluoroacetate ligands, [Zn₄O(O₂CCF₃)₆], exhibits a sharp singlet in its ¹⁹F NMR spectrum at δ –78.88 ppm when dissolved in deuterated tetrahydrofuran (B95107) (THF-d₈). rsc.org This is a noticeable shift from the standard reference for trifluoroacetic acid, which resonates at -76.55 ppm, confirming a change in the electronic environment of the fluorine nuclei upon coordination to the zinc cluster. colorado.edu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. innovatechlabs.compressbooks.pub For this compound, the IR spectrum is dominated by the characteristic vibrations of the trifluoroacetate (TFA) ligand.
The coordination of the trifluoroacetate anion to the zinc(II) metal center significantly influences the vibrational frequencies of the carboxylate group (COO). The key absorptions are the antisymmetric (ν₈) and symmetric (ν₃) C-O stretching modes. rsc.org The positions of these bands, and the separation between them, can help distinguish between different coordination modes, such as monodentate, bidentate, or bridging. rsc.org In transition metal trifluoroacetates, including those of cobalt, nickel, and copper, which are spectrally similar, the band for the antisymmetric C-O stretching mode is often split. rsc.org A similar pattern is expected for zinc trifluoroacetate.
The spectrum also features strong absorption bands corresponding to the C-F bonds of the trifluoromethyl (-CF₃) group. Other vibrations, such as the rocking deformation modes of the trifluoroacetate ion, appear at lower wavenumbers. rsc.org
Table 1: Characteristic Infrared Absorption Bands for Zinc Trifluoroacetate
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| Antisymmetric C-O Stretch (ν₈) | Carboxylate (COO) | ~1650 - 1700 | Position and potential splitting are indicative of the coordination environment of the zinc ion. A peak around 1650 cm⁻¹ can confirm Zn²⁺-bonded C=O. researchgate.net |
| Symmetric C-O Stretch (ν₃) | Carboxylate (COO) | ~1450 - 1480 | The separation (Δν) between the antisymmetric and symmetric stretches provides insight into the coordination mode. |
| C-F Stretches | Trifluoromethyl (CF₃) | ~1100 - 1300 | Typically strong and multiple bands due to symmetric and asymmetric stretching. |
| C-C Stretch | Trifluoroacetate | ~800 - 900 | Stretching of the carbon-carbon single bond. |
| O-C-O Bending and CF₃ Deformations | Trifluoroacetate | < 800 | These peaks appear in the fingerprint region and correspond to various bending and deformation modes. libretexts.org |
Note: The exact peak positions can vary based on the sample's physical state (e.g., anhydrous vs. hydrated) and the specific coordination geometry.
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The resulting spectrum provides information about the electronic structure of a molecule. azooptics.com
The zinc(II) ion has a d¹⁰ electronic configuration, meaning its d-orbitals are completely filled. Consequently, d-d electronic transitions, which are common in many transition metal complexes, are not possible. Therefore, the UV-Vis absorption spectrum of this compound is expected to be dominated by electronic transitions within the trifluoroacetate ligands. tanta.edu.eg
The primary transitions for organic chromophores involve the promotion of electrons from non-bonding (n) or π bonding orbitals to π* antibonding orbitals. shu.ac.ukuomustansiriyah.edu.iq The trifluoroacetate ligand contains C=O and C-F bonds. The carbonyl group (C=O) can undergo n → π* transitions. These transitions are typically of low to moderate intensity. uomustansiriyah.edu.iq Absorption peaks for these transitions generally fall within the UV region, often between 200 and 700 nm. shu.ac.uk Studies on related compounds suggest that absorptions for the trifluoroacetate ligand occur in the deep UV range, potentially around 190-240 nm.
It is important to note that since the compound lacks extended conjugated π-systems, strong absorptions in the visible region of the spectrum are not anticipated, which is consistent with its typical appearance as a white powder.
Other Characterization Methods
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical formula and assessing the purity of a synthesized sample. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's proposed chemical formula.
For zinc trifluoroacetate monohydrate (Zn(CF₃CO₂)₂·H₂O), research has shown a close correlation between the found and calculated elemental compositions, confirming the stoichiometry of the hydrated form. researchgate.net
Table 2: Elemental Analysis Data for Zinc Trifluoroacetate Monohydrate (Zn(CF₃CO₂)₂·H₂O)
| Element | Theoretical Percentage (%) | Experimental Percentage (%) |
| Carbon | 15.51 | 15.58 |
| Hydrogen | 0.65 | 0.78 |
Data sourced from a study on a coordination polymer involving zinc trifluoroacetate monohydrate as a precursor. researchgate.net
Thermoanalytical Techniques (e.g., TGA/DTA)
Thermoanalytical techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical changes that occur in a material as a function of temperature. taylorandfrancis.com TGA measures the change in mass of a sample as it is heated, providing information on thermal stability, decomposition, and the composition of the final residue. libretexts.orguva.es
Studies on this compound show that it undergoes thermal decomposition upon heating. fishersci.co.ukscbt.com The decomposition process for metal trifluoroacetates can be complex, potentially involving the formation of intermediate species before yielding the final product. ethz.ch For zinc trifluoroacetate, the thermal decomposition under an inert atmosphere at elevated temperatures ultimately yields zinc fluoride (B91410) (ZnF₂). researchgate.net TGA thermograms show that this decomposition begins at temperatures around 200°C, with significant mass loss occurring as the temperature increases. researchgate.net The process is known to release irritating gases and vapors. fishersci.co.uk The analysis of the residual mass can also be used to determine the initial zinc content of the compound. libretexts.org
Table 3: Thermal Decomposition Events for Zinc Trifluoroacetate
| Temperature Range (°C) | Process | Mass Loss | Product(s) |
| ~120 - 200 | Dehydration (for hydrated form) and removal of volatile components. researchgate.net | Variable | Anhydrous Zn(CF₃CO₂)₂ + H₂O (gas) |
| > 200 | Onset of decomposition of the trifluoroacetate ligand. researchgate.net | Gradual | Intermediate species |
| ~350 | Complete decomposition to the final solid residue. researchgate.net | Major | Zinc Fluoride (ZnF₂) + Gaseous byproducts (e.g., CO, CO₂, CF₄) |
Mechanistic Investigations of Reactivity
Catalytic Mechanisms Involving Zinc;2,2,2-trifluoroacetate
The catalytic prowess of this compound, often in the form of its tetranuclear cluster, Zn₄O(O₂CCF₃)₆, stems from a combination of factors including its Lewis acidity, the nature of its active species, and the influence of reaction conditions on its catalytic cycle. Detailed mechanistic studies have provided significant insights into its function in various organic transformations.
Lewis Acidity in Diverse Organic Transformations
The strong electron-withdrawing nature of the trifluoroacetate (B77799) groups enhances the Lewis acidity of the zinc centers in this compound. smolecule.com This heightened Lewis acidity is a key factor in its catalytic activity, enabling the activation of a wide range of substrates. smolecule.comscbt.com In many reactions, the zinc ion acts as a Lewis acid to activate electrophiles, such as esters, by coordinating to the carbonyl oxygen, thereby increasing their susceptibility to nucleophilic attack. jst.go.jpresearchgate.net This principle is fundamental to its application in transformations like transesterification, oxazoline (B21484) formation, and C-C bond-forming reactions. jst.go.jp The enhanced catalytic capabilities of this compound compared to other zinc salts, like zinc acetate (B1210297), are largely attributed to this increased Lewis acidity. smolecule.com
The speciation of the zinc carboxylate, whether it exists as a mononuclear species or a tetranuclear cluster, can influence its catalytic activity. For instance, the well-defined cluster, Zn₄O(O₂CCF₃)₆, has been shown to be a more active catalyst than the polymeric Zn(O₂CCF₃)₂(H₂O)ₓ for certain reactions, highlighting the importance of the catalyst's structure. acs.org The formation of these different species can be influenced by the electronic properties of the carboxylate ligand. acs.org
Identification and Role of Active Species in Catalytic Cycles
In reactions catalyzed by the tetranuclear zinc cluster, mechanistic studies suggest that the active species are often metal alkoxide complexes. researchgate.netnih.gov The proposed mechanism involves the dissociation of one of the trifluoroacetate ligands from the cluster, allowing a zinc ion to act as a Lewis acid and activate the substrate. jst.go.jp Simultaneously, another zinc ion in the cluster can form a zinc alkoxide or a zinc amide, which increases the nucleophilicity of the attacking hydroxyl or amino group. jst.go.jp This cooperative action is reminiscent of the mechanism of dinuclear metalloenzymes. jst.go.jpnih.gov
The formation of an alkoxide-bridged dinuclear complex has been identified as a key intermediate in some catalytic cycles. acs.org For instance, in transesterification reactions, the deprotonation of an alcohol by a basic site on the cluster, such as a μ-oxo group, leads to the formation of a zinc alkoxide. acs.org This alkoxide then acts as the potent nucleophile in the subsequent steps of the catalytic cycle.
Influence of Deprotonation on Catalytic Activity and Chemoselectivity
Deprotonation of the nucleophile is a critical and often rate-determining step in catalysis by this compound and its cluster forms. nih.gov The ability of the catalyst to facilitate this deprotonation is crucial for high catalytic activity. nih.gov The basic μ-oxo moiety within the Zn₄O(O₂CCF₃)₆ cluster is believed to play a key role in this deprotonation step. acs.org
Furthermore, the deprotonation step is not only vital for catalytic activity but also for determining the chemoselectivity of a reaction. nih.gov By selectively deprotonating one type of nucleophile over another (e.g., an alcohol over an amine), the catalyst can direct the reaction towards a specific product. nih.gov This control over chemoselectivity is a significant advantage in complex organic syntheses. In some systems, the deprotonation of a metal-bound water molecule can also influence the catalyst's interaction with the substrate. frontiersin.org
Kinetic Studies and Rate Law Determination
Kinetic studies are instrumental in elucidating the mechanisms of reactions catalyzed by this compound. By measuring reaction rates under varying concentrations of reactants and catalyst, researchers can infer the formation of intermediates and determine the rate law. For example, in the hydroalkynylation of carbodiimides catalyzed by a related zinc compound, kinetic studies revealed a rate law that was second order in the carbodiimide (B86325), first order in the catalyst, and zero order in the alkyne, suggesting that the rate-determining step involves carbodiimide insertion. researchgate.net
In the context of the PR-AMP cyclohydrolase metalloenzyme, which utilizes a catalytic zinc site, stopped-flow kinetics have been employed to analyze the reactivity of specific cysteine residues and determine apparent first-order rate constants for different phases of the reaction. nih.gov Such detailed kinetic analysis provides crucial data for understanding the step-by-step mechanism of catalysis.
Michaelis-Menten Behavior in Tetranuclear Zinc Cluster Catalysis
The catalytic behavior of the tetranuclear zinc cluster, Zn₄O(O₂CCF₃)₆, has been shown to follow Michaelis-Menten kinetics in certain reactions, a characteristic often associated with enzyme catalysis. jst.go.jpnih.gov This behavior suggests the formation of a catalyst-substrate complex, similar to an enzyme-substrate complex. The reaction proceeds through an ordered ternary complex mechanism, where the formation of alkoxides is followed by the coordination of the ester. acs.org
This enzyme-like catalysis involves the formation of a key intermediate, an alkoxide-bridged dinuclear complex, which then participates in the catalytic cycle. acs.org The observation of Michaelis-Menten kinetics provides strong evidence for a mechanism that involves pre-equilibrium binding of the substrate to the catalyst, a hallmark of many biological catalytic systems. acs.org
Reaction Pathways in Oxazoline Formation
This compound and its tetranuclear cluster form, Zn₄O(O₂CCF₃)₆, are highly effective catalysts for the synthesis of oxazolines from a variety of starting materials, including esters, carboxylic acids, lactones, and nitriles. smolecule.comjst.go.jp The reaction pathway for oxazoline formation catalyzed by the zinc cluster is believed to proceed through a tandem condensation-cyclodehydration mechanism. jst.go.jp
A proposed mechanism for the reaction of a methyl ester with an amino alcohol to form an oxazoline involves the zinc cluster acting as an amphoteric catalyst, with the metal centers serving as Lewis acids and the oxygen centers as Lewis bases. mdpi.com The catalytic cycle is thought to be initiated by the Lewis acidic zinc center activating the ester carbonyl group towards nucleophilic attack by the amino alcohol. jst.go.jpacs.org One of the zinc ions in the cluster activates the ester, while another forms a zinc amide with the amino alcohol, enhancing its nucleophilicity. jst.go.jp This leads to the formation of an intermediate that subsequently undergoes cyclization and dehydration to yield the final oxazoline product. The high thermodynamic stability of the oxazoline ring drives the reaction to completion. jst.go.jp
This catalytic system exhibits remarkable chemoselectivity. For instance, when both a carboxylic acid and a nitrile or ester group are present in the substrate, the carboxylic acid reacts much faster, allowing for the selective synthesis of specific oxazoline-containing structures. jst.go.jp The catalyst's stability in the presence of water or methanol (B129727) is another notable feature, which simplifies the reaction procedure by not requiring azeotropic dehydration. jst.go.jp
Mechanistic Insights into Transesterification and Esterification Processes
Zinc trifluoroacetate and related zinc compounds have emerged as highly effective catalysts for transesterification and esterification reactions, operating under mild and environmentally benign conditions. jst.go.jpresearchgate.net Mechanistic studies reveal a sophisticated mode of action, often involving cooperative effects within multinuclear zinc clusters.
A prominent catalyst is the μ₄-oxo-tetranuclear zinc cluster, [Zn₄(OCOCF₃)₆O], which efficiently catalyzes the transesterification of various esters. jst.go.jpresearchgate.net The proposed mechanism for this cluster involves a dual-activation pathway analogous to the function of some dinuclear metalloenzymes. jst.go.jp In this model, one zinc ion within the cluster functions as a Lewis acid, coordinating to and activating the carbonyl group of the ester. Simultaneously, another zinc ion in the cluster forms a zinc alkoxide with the incoming alcohol nucleophile. This increases the nucleophilicity of the alcohol, facilitating its attack on the activated ester. jst.go.jp
The balance between the Lewis acidity of the zinc center and the Brønsted basicity of the catalyst system is crucial for high catalytic activity. jst.go.jp The trifluoroacetate ligand plays a key role; its strong electron-withdrawing nature enhances the Lewis acidity of the zinc ions. However, excessive Lewis acidity can be detrimental. Studies comparing a series of tetranuclear zinc clusters with different carboxylate ligands (e.g., acetate, trifluoroacetate, perfluoropropionate) showed that a moderate Lewis acidity, as provided by the trifluoroacetate ligand, often yields the best results. jst.go.jp This suggests that the catalyst must be Lewis acidic enough to activate the ester but also basic enough to deprotonate the incoming alcohol effectively.
In simpler zinc(II) salt systems used for fatty acid esterification, the nature of the counterion is also a determining factor for catalytic activity. acs.orgmdpi.com Salts with poorly coordinating anions, such as triflate (a close analogue of trifluoroacetate) and perchlorate, are among the most effective. acs.orgmdpi.com Theoretical and experimental analyses of transesterification catalyzed by zinc carboxylates have explored several potential pathways. conicet.gov.ar The favored mechanism involves the initial coordination of the alcohol (e.g., methanol) to the zinc center, followed by a "carboxylate shift" and the formation of a zinc alkoxide species. conicet.gov.ar The triglyceride or ester then co-coordinates with this highly reactive alkoxide intermediate, leading to the transesterification product. conicet.gov.ar This contrasts with a simpler Lewis acid mechanism where the ester's carbonyl group coordinates directly to the zinc ion. conicet.gov.ar
The catalytic cycle is often accelerated by the addition of N-heteroaromatic ligands, which can stabilize more active, lower-nuclearity cluster species. researchgate.net Kinetic studies have sometimes revealed Michaelis-Menten-type behavior, supporting the formation of a key catalyst-substrate ternary complex as the active species in the catalytic cycle. researchgate.netacs.org
Table 1: Comparison of Catalytic Activity of Different Zinc(II) Salts in the Esterification of Pelargonic Acid
| Catalyst | Anion | Yield (%) | Key Observation | Reference |
|---|---|---|---|---|
| Zn(BF₄)₂ | Tetrafluoroborate | 85 | Lower activity. | mdpi.com |
| ZnCl₂ | Chloride | >85 | Moderate activity. | mdpi.com |
| Zn(OAc)₂ | Acetate | ~98 | High activity. | mdpi.com |
| ZnO | Oxide | ~98 | High activity, but forms insoluble zinc pelargolate. | mdpi.com |
| Zn(ClO₄)₂ | Perchlorate | 99 | Highest activity, but difficult to recycle. | mdpi.com |
| **Zn(TfO)₂*** | **Triflate*** | 99 | Highest activity, but difficult to recycle. | mdpi.com |
Note: Zinc triflate (Zn(TfO)₂) is presented as a close analogue to zinc trifluoroacetate due to the similar electron-withdrawing nature of the anions.
Understanding Hydroalkynylation Reactions Catalyzed by Zinc Compounds
Zinc compounds, including zinc trifluoroacetate (in the form of its triflate analogue), serve as effective catalysts for hydroalkynylation reactions, an atom-economical method for forming C-C bonds. researchgate.net These reactions involve the addition of a terminal alkyne's C-H bond across an unsaturated C=C or C=N bond. Zinc catalysts offer a more sustainable alternative to more expensive and toxic heavy metals. researchgate.net
The general mechanism for zinc-catalyzed hydroalkynylation proceeds through the activation of the terminal alkyne. The zinc catalyst facilitates the deprotonation of the alkyne, leading to the formation of a reactive zinc acetylide intermediate. researchgate.net This key intermediate then undergoes nucleophilic attack on an electrophilic substrate, such as a carbodiimide, aldehyde, or imine.
In the hydroalkynylation of carbodiimides catalyzed by diethylzinc (B1219324) (ZnEt₂), stoichiometric and kinetic studies support a mechanism initiated by the formation of a zinc acetylide species. researchgate.net This is followed by the insertion of the carbodiimide into the zinc-alkynyl bond, forming a zinc amidinate complex. researchgate.net A final, slow protonolysis step with another molecule of the terminal alkyne releases the propiolamidine product and regenerates the zinc acetylide, thus completing the catalytic cycle. researchgate.net
Zinc(II) triflate has been shown to have a dual catalytic role in certain multi-component reactions. researchgate.net For example, in the three-component coupling of alkynes, amines, and aldehydes, the zinc catalyst is proposed to both activate the C-C triple bond of the alkyne and enhance the nucleophilicity of other intermediates. researchgate.net In a dual-catalyst system for the synthesis of 1H-pyrrolo[3,2-c]quinolines, zinc(II) triflate is used alongside copper(II) acetate. mdpi.com The proposed mechanism suggests that the zinc triflate coordinates to a cyano group on an aniline (B41778) substrate, activating it for a subsequent intramolecular 6-exo-dig cyclization, which is a key step in the formation of the complex heterocyclic product. mdpi.com This highlights the role of the zinc catalyst as a potent Lewis acid that can activate specific functional groups.
Table 2: Examples of Zinc-Catalyzed Hydroalkynylation and Related Reactions
| Catalyst System | Substrates | Product Type | Mechanistic Feature | Reference |
|---|---|---|---|---|
| ZnEt₂ | Terminal Alkyne + Carbodiimide | Propiolamidine | Formation of zinc acetylide followed by carbodiimide insertion. | researchgate.net |
| Zn(OTf)₂ | Alkyne + Amine + Aldehyde | Substituted Quinoline | Dual role: activation of C≡C bond and enhancement of nucleophilicity. | researchgate.net |
| Cu(OAc)₂ / Zn(OTf)₂ | 1,3-Butadiynamide + ortho-Cyano Aniline | 1H-pyrrolo[3,2-c]quinoline | Zn(II) coordinates to and activates a cyano group for cyclization. | mdpi.com |
Radical Chemistry and Solubility Switching Mechanisms in Material Science
Beyond traditional ionic catalysis, zinc trifluoroacetate is implicated in processes involving radical intermediates and is a key component in advanced materials for photolithography, where it facilitates solubility switching.
The trifluoroacetate anion itself can be a precursor to the trifluoromethyl (CF₃•) radical under oxidative conditions, although this typically requires harsh conditions or photoredox catalysis. acs.org In the context of material science, particularly for extreme ultraviolet lithography (EUVL), zinc-based metal-oxo clusters containing both trifluoroacetate (TFA) and methacrylate (B99206) (MA) ligands, such as [Zn(MA)ₙ(TFA)₆₋ₙ], are used as photoresists. rsc.orgrsc.org The function of these materials relies on a "solubility switch" mechanism induced by EUV radiation.
The mechanism is initiated when high-energy EUV photons are absorbed by the resist material, causing ionization. rsc.org This leads to the decarboxylation of the carboxylate ligands (both TFA and MA), which fragment to release CO₂ and generate free radicals. rsc.orgrsc.org The trifluoroacetate ligand is one source of these initial radicals.
These newly formed radicals, located on the cluster or as free species, initiate subsequent reactions, primarily chain-propagation crosslinking between the methacrylate ligands of adjacent zinc clusters. rsc.org The consumption of the C=C double bonds in the methacrylate units leads to the formation of a polymer network in the exposed regions of the photoresist. rsc.org This crosslinking dramatically alters the material's properties, rendering the exposed areas insoluble in the developer solution. This difference in solubility between the exposed (insoluble) and unexposed (soluble) regions allows for the precise patterning required in semiconductor manufacturing. rsc.org
Table 3: Key Steps in the Solubility Switch Mechanism of Zn(MA)(TFA) Photoresists
| Step | Process | Description | Key Species | Reference |
|---|---|---|---|---|
| 1 | Irradiation | Absorption of high-energy EUV photons by the resist. | EUV photons, Zn(MA)(TFA) cluster | rsc.orgrsc.org |
| 2 | Ionization/Fragmentation | Decarboxylation of trifluoroacetate and methacrylate ligands. | CO₂, organic radicals (e.g., CF₃•) | rsc.orgrsc.org |
| 3 | Propagation | Radical-induced chain reactions consume C=C bonds of methacrylate ligands. | Polymer network, crosslinked clusters | rsc.org |
| 4 | Solubility Switch | Formation of an insoluble network in the exposed region. | Insoluble polymer vs. soluble cluster | rsc.org |
Applications in Advanced Materials Science and Catalysis
Applications in Organic Synthesis
Zinc trifluoroacetate (B77799) has proven to be a highly effective catalyst in a multitude of organic reactions, demonstrating high activity, functional group tolerance, and in some cases, unique selectivity.
Highly Active Catalyst for Transesterification Reactions
Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is a fundamental reaction in organic chemistry. Zinc trifluoroacetate, particularly in the form of a trifluoroacetate-bridged μ-oxo-tetranuclear zinc cluster (often referred to as ZnTAC24®), has been identified as a highly efficient catalyst for this transformation. researchgate.nettcichemicals.comtcichemicals.com This catalytic system facilitates the transesterification of various methyl esters, including those with sensitive functional groups like α-amino and β-keto esters, under mild conditions. researchgate.netjst.go.jp The reaction demonstrates broad substrate generality, accommodating even sterically demanding secondary and tertiary alcohols. researchgate.net The presence of the trifluoroacetate ligand is crucial, as it significantly enhances the catalytic activity compared to other zinc salts like zinc acetate (B1210297). jst.go.jprsc.org Research has shown that this catalyst system can be used for chemoselective O-acylation of amino alcohols, a reaction that is typically challenging due to the higher nucleophilicity of the amino group. researchgate.netjst.go.jp
Table 1: Comparison of Zinc Catalysts in Transesterification
| Catalyst | Substrate Scope | Reaction Conditions | Key Advantages |
|---|---|---|---|
| Zinc Trifluoroacetate (as ZnTAC24®) | Broad, including functionalized esters and sterically hindered alcohols. researchgate.netjst.go.jp | Mild. researchgate.net | High efficiency, chemoselectivity, and functional group tolerance. researchgate.netjst.go.jp |
Efficient Catalyst for Oxazoline (B21484) and Other Cyclic Structure Formation
Oxazolines are important heterocyclic compounds with applications in pharmaceuticals and materials science. smolecule.com Zinc trifluoroacetate has emerged as an effective catalyst for the direct synthesis of oxazolines from a variety of starting materials, including esters, carboxylic acids, lactones, and nitriles. researchgate.netsmolecule.comrsc.org This catalytic conversion represents a significant advancement in terms of atom economy, as it often bypasses the need for multi-step synthetic routes. jst.go.jp The tetranuclear zinc cluster, ZnTAC24®, is particularly effective, promoting the tandem condensation-cyclodehydration reaction to form oxazolines with high functional group tolerance. tcichemicals.comjst.go.jprsc.org The Lewis acidic nature of the zinc center is believed to activate the carbonyl or nitrile group, facilitating the subsequent cyclization with a β-amino alcohol. smolecule.com Beyond oxazolines, zinc trifluoroacetate has also been utilized in the formation of other cyclic structures, such as cyclic carbonates. tcichemicals.com
Role in Acetylation and Deacylation Processes
The catalytic activity of zinc trifluoroacetate extends to acetylation and deacylation reactions. The tetranuclear zinc cluster, ZnTAC24®, can effectively catalyze the acetylation of alcohols using ethyl acetate as the acetyl source. researchgate.netsmolecule.com Conversely, it also promotes the deacylation (specifically deacetylation) of esters in the presence of methanol (B129727). tcichemicals.comsmolecule.com This dual catalytic capability highlights the versatility of the zinc trifluoroacetate system in managing acyl group transformations, which are fundamental processes in organic synthesis and protecting group chemistry. Some studies have also investigated the deacylation ability of zinc-dependent histone deacetylases (HDACs), noting that some HDACs can remove trifluoroacetyl (TFA) groups. nih.gov
Utilization in Stereoselective Catalysis (e.g., Diels-Alder Reactions)
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with controlled stereochemistry. mdpi.com While direct catalysis by zinc trifluoroacetate in Diels-Alder reactions is not extensively documented, its use in forming chiral catalysts for such transformations has been explored. For instance, the trifluoroacetate salts of chiral 1,2-diamines, synthesized via a zinc-promoted coupling, have been shown to catalyze the Diels-Alder reaction between cyclopentadiene (B3395910) and α,β-unsaturated aldehydes, achieving good exo stereoselectivity and enantioselectivities up to 71%. unimi.itcapes.gov.br In a different approach, a dynamic catalytic system for asymmetric aldol (B89426) reactions was developed using zinc trifluoroacetate as a templating agent with bipyridine-based ligands, achieving high enantioselectivity. rsc.org This suggests the potential of zinc trifluoroacetate to play a crucial role in the architecture of complex, stereoselective catalytic systems.
Application in C-4 Imidization Reactions
Zinc trifluoroacetate has found a specific application as a catalyst in C-4 imidization reactions, particularly in the production of emamectin (B195283) benzoate (B1203000). google.com In this process, it catalyzes the formation of an imide ring at the C-4 position of an abamectin (B1664291) oxide derivative. google.com The efficiency of this reaction is dependent on the quality and preparation of the zinc trifluoroacetate catalyst. google.com It has been used in conjunction with heptamethyldisilazane (B1583767) to optimize the reaction conditions. google.com
Development of Advanced Energy Materials
The unique properties of zinc and its compounds are being increasingly explored for applications in advanced energy materials, particularly in the context of batteries. While research in this area is still emerging, zinc trifluoroacetate is being considered as a component in the development of next-generation energy storage systems. For instance, its use in non-aqueous rechargeable zinc-ion batteries has been investigated. acs.org The development of stable and efficient electrolytes is a critical challenge in zinc-based batteries, and various zinc salts, including potentially zinc trifluoroacetate, are being studied to address issues like dendrite growth and side reactions at the zinc anode. acs.orgacs.org The broader field of zinc-based energy storage, including zinc-chalcogen batteries, represents a growing area of materials science where zinc compounds play a central role. rsc.org
Photoresist Component for Extreme Ultraviolet (EUV) Lithography
Zinc-based metal oxo clusters that incorporate trifluoroacetate and methacrylate (B99206) ligands are utilized as photoresist materials for extreme ultraviolet (EUV) lithography. oup.comnih.gov These materials are critical for high-resolution patterning in the semiconductor industry. oup.com The dense zinc metallic oxo core is surrounded by these organic ligands, which serve a dual purpose: they enhance the material's solubility and increase its absorption of EUV photons due to the presence of fluorine atoms in the trifluoroacetate. oup.com
The mechanism involves the absorption of EUV radiation, which initiates chemical reactions within the photoresist. nih.gov Studies on a resist composed of Zn oxoclusters with methacrylate (MA) and trifluoroacetate (TFA) ligands, denoted as Zn(MA)(TFA), have shown that electron irradiation mimics the effects of EUV photons. nih.gov This exposure leads to the desorption of volatile species, with CO₂ being the dominant component, and suggests the formation of zinc oxide. nih.gov These chemical changes alter the solubility of the resist material, enabling the high-resolution patterning required in EUVL. nih.govacs.org The Zn(MA)TFA photoresist has demonstrated notable sensitivity to EUV radiation, a key performance metric for such materials. oup.com
Bio-related Research Applications of Zinc(II) Complexes
Reagent in Proteomics and for Protein Conformation Stabilization
Zinc trifluoroacetate hydrate (B1144303) is recognized as a useful biochemical for research in the field of proteomics. fishersci.seoup.comnih.govoup.com It is suggested to serve as a reagent in biochemical studies, in part due to its ability to stabilize certain protein conformations. calpaclab.com The zinc ion (Zn²⁺) itself plays a vital structural role in a vast number of proteins, where it is often coordinated by amino acid residues like cysteine and histidine. nih.govnih.gov This coordination is fundamental to the folding and stability of protein domains such as zinc fingers. nih.gov
The study of these zinc-protein interactions often employs techniques like mass spectrometry. mdpi.comacs.org In such analyses, maintaining the protein's native conformation is crucial, and reagents that help preserve non-covalent interactions, including metal binding, are essential. acs.org The binding of zinc ions can induce a more compact and stable structure in peptides and proteins, a change that can be monitored by methods like ion mobility mass spectrometry and hydrogen-deuterium exchange. acs.org While trifluoroacetic acid (TFA) is a common reagent used in the purification of proteins for structural analysis, the specific use of zinc trifluoroacetate as a stabilizing agent in these detailed structural studies is an area of interest. nih.gov
Development of Zinc(II)-based Antimicrobial and Antibiofilm Agents
Zinc(II) complexes, including those with trifluoroacetate, have been synthesized and investigated as potential antibacterial and antibiofilm agents. A notable example is a dinuclear zinc(II) complex, [Zn₂(acdp)(μ-O₂CCF₃)]·2H₂O, which incorporates a trifluoroacetate bridge. This complex, along with analogous complexes containing chloride and nitrate, was tested for its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a significant human pathogen.
All three zinc complexes demonstrated significant antibacterial and antibiofilm activity against the MRSA strain. The activity was evaluated using metrics such as the minimum inhibitory concentration (MIC). The trifluoroacetate-containing complex showed an MIC value of 450 μg/mL. While its activity was notable, it was observed to be less potent than the chloride-containing analogue in the same study. These findings highlight the potential of designing novel zinc-based therapeutic agents by modifying the anionic ligands, with trifluoroacetate being a viable component in the development of new antimicrobial compounds.
Table 2: Antimicrobial Activity of a Zinc(II)-Trifluoroacetate Complex
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Source(s) |
| [Zn₂(acdp)(μ-O₂CCF₃)]·2H₂O | Methicillin-resistant Staphylococcus aureus | 450 μg/mL |
Precursor in Coordination Chemistry and Advanced Materials Development
Zinc trifluoroacetate, formally zinc;2,2,2-trifluoroacetate, serves as a valuable precursor in the field of coordination chemistry and the subsequent development of advanced materials. The unique properties of the trifluoroacetate anion, specifically its strong electron-withdrawing nature due to the three fluorine atoms, enhance the Lewis acidity of the zinc cation. smolecule.com This characteristic makes zinc trifluoroacetate a versatile starting material for the synthesis of various coordination complexes and materials.
In coordination chemistry, zinc trifluoroacetate is utilized as a precursor for generating new zinc-based complexes. acs.org It can participate in reactions where the trifluoroacetate ligands are substituted by other organic ligands, leading to the formation of diverse molecular architectures. acs.org For instance, it is a viable precursor for creating coordination complexes analogous to those derived from zinc acetate, but with potentially different electronic properties and reactivity due to the influence of the trifluoroacetate group. acs.org The ability to form distinct structures such as solvates (Zn(O₂CR)₂(L)₂) and clusters (Zn₄O(O₂CR)₆) from zinc carboxylates highlights the synthetic versatility offered by precursors like zinc trifluoroacetate. acs.org
The compound's utility extends to the synthesis of advanced materials, where it acts as a building block or a catalyst. smolecule.com Its role is particularly notable in the creation of metal-organic frameworks and as a precursor for thin film deposition, which are discussed in the following sections.
Role in Metal-Organic Frameworks (MOFs) Synthesis
Zinc trifluoroacetate plays a significant role as a precursor and a modulator in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netresearchgate.net The choice of precursors is critical as it can influence the resulting MOF's structure, morphology, and properties. e3s-conferences.org
Zinc is a common metal choice for MOF synthesis due to the potential for high gas absorption capacity and significant porosity in the resulting frameworks. e3s-conferences.org Specifically, tetrahedral oxo-centered zinc carboxylate units, such as Zn₄O(CO₂)₆, are fundamental nodes that can be linked with various organic molecules to form extended MOF structures, including the well-known MOF-5. researchgate.net Zinc trifluoroacetate can serve as a source for these zinc-oxo clusters. For example, a trifluoroacetate-bridged tetranuclear zinc cluster, Zn₄(OCOCF₃)₆O, has been synthesized by heating zinc trifluoroacetate hydrate. researchgate.net
Furthermore, trifluoroacetic acid (TFA), which is closely related to the trifluoroacetate anion in the zinc salt, is used as a morphology control agent or modulator in MOF synthesis. rsc.orgoaepublish.com Modulators are additives that can compete with the primary organic linker for coordination to the metal nodes, influencing the crystallinity and defect formation in the MOF structure. oaepublish.com The use of TFA has been shown to be effective in synthesizing flower-like porphyrin-based MOFs with large surface areas and stable structures. rsc.org In one study, TFA was used as a modulator to create defective MOF Uio-66, which was then investigated as a catalyst. oaepublish.com While zinc trifluoroacetate itself is a direct precursor, the related trifluoroacetic acid demonstrates the importance of the trifluoroacetate moiety in controlling MOF synthesis and properties. rsc.orgoaepublish.com
The synthesis conditions, including the choice of solvent and temperature, alongside the precursors, play a crucial role in determining the final morphology and properties of the MOFs. researchgate.net
Potential in Thin Film Deposition Techniques
Zinc trifluoroacetate is a recognized precursor for the fabrication of thin films, particularly zinc oxide (ZnO) films, using various deposition techniques. aip.orgamericanelements.com Thin film deposition is a fundamental process in creating materials for electronics, optics, and protective coatings. americanelements.com
One notable application is in the charged liquid cluster beam (CLCB) technique. aip.org In this method, a liquid precursor is prepared by dissolving zinc trifluoroacetate in a solvent like methanol. aip.org This solution is then used to deposit very uniform, dense, and smooth ZnO thin films. aip.org Research has shown that ZnO films fabricated using this technique on silicon substrates are predominantly c-axis oriented. aip.org Although the as-deposited films are insulating, they can be made conductive through post-deposition annealing in a hydrogen atmosphere. aip.org
The properties of the resulting ZnO films can be tuned by the deposition parameters. For instance, the refractive index of films grown by the CLCB technique was found to vary with the growth temperature. aip.org This demonstrates the potential to tailor the optical and electrical properties of the films for specific applications.
The table below summarizes the properties of ZnO thin films fabricated using the CLCB technique with a zinc trifluoroacetate precursor.
| Property | Value Range | Conditions |
| Electrical Resistivity | 1.60 x 10⁻² to 7.99 x 10⁻³ Ω·cm | After annealing in H₂ for 5 min |
| Electron Carrier Conc. | 3.33 x 10¹⁹ to 5.35 x 10¹⁹ cm⁻³ | Post-annealing |
| Electron Mobility | 7.30 to 19.07 cm²/V·s | Post-annealing |
| Refractive Index | 1.89 to 1.96 | Growth temp. 340 to 440 °C |
| Data sourced from a study on ZnO thin film fabrication using the CLCB technique. aip.org |
Beyond the CLCB method, zinc trifluoroacetate is listed as a material used in thin film deposition more broadly, suggesting its applicability in other chemical solution deposition methods like spin coating or sol-gel processes. americanelements.comnih.govresearchgate.net These low-cost, vacuum-free techniques offer advantages in terms of simplicity and control over chemical composition. nih.gov The use of such precursors is crucial for developing functional materials like transparent conductors and components for various electronic devices. aip.orgamericanelements.com
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become an essential method for studying zinc-containing systems, including zinc;2,2,2-trifluoroacetate. It offers a balance between computational cost and accuracy, enabling the investigation of geometry, electronic structure, and reaction mechanisms.
A fundamental application of DFT is geometry optimization, which identifies the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations are used to model its structure and to compute activation energies for reactions in which it participates as a catalyst. rsc.orgrsc.org
In a comparative study of zinc-based catalysts for transesterification reactions, DFT was used to calculate the activation energies. The results highlighted differences in catalytic activity based on the anion. rsc.org
Table 1: DFT Calculated Activation Energies for Transesterification by Zinc Catalysts
| Catalyst | Activation Energy (Ea) in kJ/mol |
|---|---|
| Zinc Acetate (B1210297) (Zn(OAc)₂) | +84.1 |
| Zinc Acetylacetonate (Zn(acac)₂) | +101.0 |
| **Zinc Trifluoroacetate (B77799) (Zn(TFA)₂) ** | +110.0 |
Data sourced from DFT calculations at 175 °C. rsc.org
DFT also helps elucidate the geometry of more complex structures involving this compound. For instance, in a 2D coordination polymer formed with 1,3-bis(4-pyridyl)propane, the zinc atoms are six-coordinate, adopting a distorted octahedral geometry. uni-bayreuth.de The d¹⁰ electronic configuration of the Zn(II) ion allows for a variety of coordination numbers and geometries, and the trifluoroacetate ligand contributes to this structural diversity.
Analysis of the electronic structure provides insight into the chemical reactivity and stability of a molecule. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this analysis. The energy difference between them, known as the HOMO-LUMO gap, is a key parameter indicating the kinetic stability of the molecule. researchgate.net A smaller gap generally suggests higher reactivity.
For many zinc-containing compounds, computational studies indicate that the LUMO is often associated with the 4s orbital of the zinc atom, while the HOMO is frequently linked to the 2p orbitals of oxygen atoms from the ligands. In studies of Schiff base zinc complexes, which share features with coordination complexes of this compound, DFT calculations have been successfully used to determine the energy levels of the HOMO and LUMO. researchgate.netresearchgate.net
DFT calculations are a valuable tool for predicting structural parameters and various spectroscopic properties. By calculating the second derivatives of the energy with respect to the positions of the atoms, vibrational frequencies can be determined. These theoretical frequencies correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy, allowing for a direct comparison between computational models and experimental measurements.
This predictive capability is particularly useful for interpreting experimental data. For example, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a key experimental technique used to confirm the coordination of the trifluoroacetate ligand to the zinc center, and DFT can be used to calculate NMR chemical shifts to aid in these assignments.
DFT is extensively used to map out the detailed pathways of chemical reactions, including the identification of intermediates and transition states. A transition state is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for the reaction to proceed. rsc.org
For reactions catalyzed by this compound, such as transesterification, DFT calculations have revealed a different reaction mechanism compared to other zinc catalysts like zinc acetate. rsc.orgrsc.org The calculations for this compound indicate a stepwise mechanism:
An initial proton transfer occurs. rsc.org
This is followed by a nucleophilic attack to form a hemiketal intermediate. rsc.orgrsc.org
In contrast, other zinc salts were found to proceed through a concerted mechanism. rsc.org The DFT calculations identified the structures of the transition states for the proton transfer and the subsequent nucleophilic attack, providing a detailed picture of the energy landscape of the reaction. rsc.org Additionally, in the field of photocatalysis, where this compound can be used as a Lewis acid additive, DFT calculations have been employed to support proposed mechanisms and explain how the catalyst activates substrates. nih.govuni-regensburg.de
Molecular Dynamics (MD) Simulations for Dynamic Processes
While DFT provides a static view of molecules, Molecular Dynamics (MD) simulations are used to study their movement and interactions over time. MD simulations calculate the trajectory of atoms by solving Newton's equations of motion, offering insights into conformational changes, solvent effects, and other dynamic processes. acs.org
MD simulations can be used to investigate the behavior of this compound in solution, modeling its hydration shell and its interactions with solvent molecules. In the context of battery electrolytes, MD simulations have been used to study systems containing zinc trifluoroacetate. researchgate.net These simulations revealed how trifluoroacetate anions have a strong affinity for zinc ions, leading to the formation of anion-rich solvated structures. researchgate.netresearchgate.net One study on lithium metal batteries used MD simulations to show how the addition of zinc trifluoroacetate to the electrolyte creates a competitive solvation structure, where it forms an anion-enriched solvation shell around the lithium ions. researchgate.net
Furthermore, MD simulations have been applied to systems where clusters derived from this compound are used. nih.gov In the development of protein kinase C agonists, MD simulations of ligand-membrane interactions were used to understand the behavior of complex molecules synthesized via transesterification reactions catalyzed by a μ-oxo-tetranuclear zinc cluster, which itself was prepared from zinc trifluoroacetate hydrate (B1144303). nih.gov
Theoretical Insights into Solubility Switching Mechanisms in Lithography
Computational studies, particularly those employing Density Functional Theory (T) and Molecular Dynamics (MD) simulations, have provided significant atomic-level insights into the solubility switching mechanisms of zinc-based photoresists, including those containing this compound. These theoretical models are crucial for understanding the complex chemical transformations that occur upon exposure to extreme ultraviolet (EUV) radiation, which underpin the lithographic performance of these materials.
A key area of investigation has been on mixed-ligand zinc-oxo clusters, such as those with the general formula Zn(MA)n(TFA)6−n, where MA represents methacrylate (B99206) and TFA represents trifluoroacetate. rsc.org Theoretical studies on these compounds reveal that the ratio of MA to TFA ligands is a critical determinant of the material's properties and its response to EUV radiation. Upon ionization, different organic ligands generate distinct free radicals through decarboxylation. rsc.org The nature of these radicals subsequently dictates the energy landscape for the chain propagation reactions that result in a solubility switch. rsc.org
DFT calculations have been used to systematically investigate the structural characteristics and the solubility switch mechanism for various compositions of these mixed-ligand clusters. rsc.org These studies have elucidated the relationship between the molecular structure and the resulting properties. For instance, computational analysis has explored the EUV-induced chemistry that facilitates nanopatterning. rsc.org One proposed mechanism involves three primary reaction pathways, including an unexpected route where fluoride (B91410) ions are formed. rsc.org Further computational work has examined how different substituents on the ligands influence the sensitivity and resolution of zinc-based photoresists, correlating these performance metrics with the calculated HOMO-LUMO gap. researchgate.net
Molecular dynamics simulations complement DFT calculations by providing insights into the dynamic behavior of these systems. For example, MD simulations have been used to study how different temperatures and solvents can influence the composition of Zn(MA)n(TFA)6−n clusters, offering guidance for synthesis and separation experiments to obtain desired compositions. rsc.org
Spectroscopic studies, supported by theoretical calculations, have identified that exposure to EUV radiation leads to the loss of CO2 from the carboxylate ligands and a significant decrease in the C=C/C=O ratio, which suggests a radical-initiated polymerization process within the thin film. acs.org Furthermore, these studies have revealed the migration of fluorine from the trifluoromethyl (CF3) groups towards the zinc centers, resulting in the formation of new Zn-F species. acs.org This transformation is believed to proceed via a dissociative electron attachment pathway involving low-energy electrons. acs.org
The table below summarizes key findings from computational studies on zinc-based photoresists containing trifluoroacetate ligands.
| Computational Method | System Studied | Key Theoretical Finding | Implication for Lithography |
| DFT Calculations | Zn(MA)n(TFA)6−n clusters | Ligand ratio (MA vs. TFA) determines the type of free radical formed via decarboxylation after ionization. rsc.org | The specific radicals generated control the energy landscape of the subsequent solubility switch (chain propagation). rsc.org |
| DFT Calculations | Zinc-oxo cluster with MA and TFA ligands | A smaller HOMO-LUMO gap was calculated for a more sensitive photoresist formulation. researchgate.net | Provides a theoretical basis for designing photoresists with enhanced sensitivity. researchgate.net |
| MD Simulations | Zn(MA)n(TFA)6−n clusters | The desired compositions of the mixed-ligand cluster can be obtained by controlling temperature and solvent choice. rsc.org | Offers guidance for the controlled synthesis and separation of photoresist materials with optimal properties. rsc.org |
| Spectroscopy & Theory | Fluorine-rich Zn-oxocluster vs. Zn(MA)(TFA) | EUV exposure induces fluorine migration from CF3 groups to form new Zn-F species via dissociative electron attachment. acs.org | This unexpected reaction pathway contributes to the overall chemical change that leads to a solubility switch. rsc.orgacs.org |
Future Research Directions
Development of Next-Generation Catalytic Systems
The established catalytic activity of zinc trifluoroacetate (B77799) in reactions such as transesterification and oxazoline (B21484) formation serves as a foundation for future innovation. rsc.org Research has shown that modifying the ligand environment, for instance by replacing acetate (B1210297) with trifluoroacetate, can significantly enhance catalytic performance. researchgate.net Future efforts will likely concentrate on engineering the coordination sphere of the zinc center to create highly active and selective catalytic systems.
A primary area of investigation involves the design and synthesis of novel ligands that can fine-tune the catalyst's properties. The balance between Lewis acidity and Brønsted basicity is crucial for high catalytic activity, particularly in systems that rely on the cooperative action of multiple zinc centers. researchgate.net The development of ligands that can modulate these properties will be essential. Furthermore, the addition of N-heteroaromatic ligands and alkyl amines has been shown to stabilize zinc clusters and enhance catalytic activity in transesterification reactions. researchgate.net Future work could explore a broader range of ancillary ligands to optimize performance for a wider scope of chemical transformations, including challenging reactions like the Z-selective semi-hydrogenation of alkynes. chemrxiv.org
Building upon the success of μ₄-oxo-tetranuclear zinc clusters, research into new metal-oxo clusters with varying compositions represents another promising frontier. researchgate.netjst.go.jp Exploring mixed-metal clusters, potentially incorporating metals like aluminum, could lead to catalysts with unique reactivity and stability profiles. iucr.org The overarching goal is the development of highly active and robust non-toxic metal catalysts suitable for practical, large-scale applications. jst.go.jp
| Research Area | Objective | Key Findings/Rationale |
| Ligand Design | Fine-tune catalyst's Lewis acidity and Brønsted basicity. | High catalyst activity depends on the balance between these properties, enabling dual activation of substrates. researchgate.net |
| Ancillary Ligands | Stabilize clusters and enhance catalytic rates. | N-heteroaromatic ligands have been shown to drastically accelerate zinc cluster-catalyzed transesterification. researchgate.net |
| Novel Metal-Oxo Clusters | Discover catalysts with unique reactivity and stability. | Mixed-metal basic trifluoroacetates, such as those with aluminum and zinc, can form unique polymeric chain structures. iucr.org |
| Expanded Reaction Scope | Apply zinc catalysis to new, challenging transformations. | Zinc-anilide complexes have shown unprecedented activity in the selective semi-hydrogenation of alkynes. chemrxiv.org |
Exploration of Novel Material Science Applications
Zinc trifluoroacetate is a valuable precursor and building block for a variety of advanced materials. Its role in forming metal-organic frameworks (MOFs), coordination polymers, and functional electrolytes is just the beginning. researchgate.netacs.org Future research is poised to unlock new applications by leveraging its distinct chemical properties.
One of the most promising areas is in energy storage. Zinc trifluoroacetate has been successfully used as a salt in nonaqueous electrolytes for rechargeable zinc-ion batteries (RZIBs), demonstrating high solubility, good conductivity, and excellent cyclic stability. acs.org Future work will focus on optimizing these electrolyte systems, perhaps through the use of additives like cationic surfactants to create self-assembled structures that enhance performance and stability. jst.go.jpresearchgate.net The development of self-healing, protective solid electrolyte interphase (SEI) layers is another critical direction to enable dendrite-free, wide-temperature battery operation. researchgate.net
In the realm of porous materials, the rational design of new MOFs and coordination polymers using zinc trifluoroacetate as a node or linker precursor holds significant potential. whiterose.ac.uknih.gov These materials can be tailored for applications in gas storage, separation, and catalysis. Research into the synthesis of 1D and 2D coordination polymer nanoparticles within block copolymer micelle templates demonstrates a path toward creating structured nanocomposites. nih.gov Additionally, the compound's function as a catalyst in the formation of vitrimers—a class of malleable polymers—opens up avenues for creating advanced, recyclable thermosets. rsc.org
Advanced Spectroscopic and Structural Probes for Deeper Insights
A thorough understanding of the structure and behavior of zinc trifluoroacetate complexes is paramount for their rational design and application. While standard techniques like NMR, IR, and X-ray diffraction are routinely used, future research will increasingly rely on more advanced and integrated analytical methods to gain deeper insights.
A key direction is the use of combined spectroscopic techniques to probe complex reactive processes in solution. For example, an integrated approach using X-ray Absorption Spectroscopy (XAS) and Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with theoretical analyses, has proven effective for tracking the translocation of Zn²⁺ ions between ligands and characterizing the structure of intermediate complexes. acs.org This powerful combination allows for a microscopic characterization that is difficult to achieve with single techniques. Future studies will likely apply such methods to investigate catalytic intermediates and reaction mechanisms involving zinc trifluoroacetate. acs.org
Furthermore, the application of operando and synchrotron-based techniques will be crucial for studying materials under working conditions. european-mrs.com For instance, monitoring the structural changes in a zinc trifluoroacetate-based electrolyte during battery charge-discharge cycles or observing the dynamic formation of a coordination polymer in real-time can provide invaluable information. These advanced characterization tools are indispensable for understanding the relationship between chemical synthesis, processing, and final material performance. european-mrs.com
Enhanced Mechanistic Understanding through Integrated Experimental and Computational Methods
Elucidating the precise mechanisms by which zinc trifluoroacetate-based systems function is critical for optimizing existing applications and designing new ones. The integration of experimental studies, such as kinetic profiling, with high-level computational modeling provides a powerful synergistic approach to unraveling complex reaction pathways. gu.se
Density Functional Theory (DFT) has become an indispensable tool for studying these systems. diva-portal.org It has been used to predict transition states, calculate reaction energy barriers, and understand the electronic effects of different ligands. rsc.org For example, DFT calculations have revealed the different reaction mechanisms for transesterification catalyzed by zinc trifluoroacetate compared to other zinc salts and have helped explain the chemoselectivity in zinc-catalyzed reactions. researchgate.netrsc.org Future computational work will likely involve more sophisticated models to study larger systems, such as entire metal-oxo clusters or material interfaces, with greater accuracy. nih.govrsc.org
The combination of these computational predictions with experimental validation is key. gu.se Isotopic labeling studies can be used to validate predicted ligand-exchange pathways, while low-temperature spectroscopy can help trap and identify reactive intermediates proposed by DFT models. This integrated experimental-computational approach will be essential for understanding the nuanced roles of the catalyst, substrates, and solvent, ultimately enabling the rational design of more efficient and selective processes. diva-portal.org
| Method | Application in Zn(TFA)₂ Research | Future Goal |
| Experimental | ||
| Kinetic Profiling | Measure rate constants to infer intermediate formation. | Develop comprehensive kinetic models for complex catalytic cycles. |
| Spectroscopic Trapping | Use low-temperature NMR or EPR to capture reactive intermediates. | Directly observe and characterize key catalytic species in real-time. |
| Computational | ||
| DFT Calculations | Predict transition states and ligand-exchange pathways. rsc.org | Model entire catalytic systems, including solvent and support effects, with high accuracy. |
| Integrated Approach | ||
| Combined Analysis | Validate computational models with experimental data (e.g., kinetics, isotopic labeling). gu.se | Achieve a predictive understanding of catalyst behavior to guide rational design. |
Rational Design of Targeted Supramolecular Architectures
The ability of zinc trifluoroacetate and its derivatives to participate in self-assembly processes opens up the field of supramolecular chemistry for the creation of complex, functional architectures. researchgate.net Metal-oxo clusters, in particular, serve as robust and directional building blocks for constructing larger assemblies. researchgate.netwhiterose.ac.uk
Future research will focus on the rational design of these systems to achieve specific structures and functions. Coordination sphere engineering—modifying the ligands around the zinc center—can be used to direct the self-assembly of tetrahedral zinc-oxo clusters into predictable patterns, such as 2D honeycomb-like layers driven by hydrogen bonding. researchgate.net The goal is to move beyond serendipitous discovery to the deliberate construction of supramolecular structures with desired topologies and properties, such as large internal pore spaces for molecular recognition. whiterose.ac.uk
The development of multi-component systems where self-assembly can be controlled by external stimuli is another exciting frontier. beilstein-journals.org For example, systems that can reversibly switch between different supramolecular architectures (e.g., a helicate and a cage) upon the addition of a chemical signal are being explored. beilstein-journals.org Zinc trifluoroacetate can play a key role in such systems, either as a structural component or as a trigger for transformation. beilstein-journals.org These dynamic and functional supramolecular architectures could find applications in areas ranging from artificial photosynthesis and photocatalysis to molecular sensing and information storage. acs.orgfrontiersin.org
Q & A
Basic Questions
Q. What are the optimal synthesis conditions for zinc 2,2,2-trifluoroacetate to ensure high yield and purity?
- Methodological Answer : Synthesis optimization involves:
- Solvent Selection : Anhydrous solvents (e.g., THF or ethanol) minimize hydrolysis of the trifluoroacetate group .
- Temperature Control : Reactions conducted at 20–25°C or under reflux (e.g., ethanol at ~78°C) balance yield and purity .
- Atmosphere : Inert conditions (N₂ or Ar) prevent moisture absorption, critical due to the compound’s hygroscopic nature .
- Monitoring : Techniques like TLC or ¹⁹F NMR track reaction progress and confirm coordination of the trifluoroacetate ligand .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing zinc 2,2,2-trifluoroacetate?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR identifies trifluoroacetate coordination (chemical shifts near -75 ppm), while ¹H/¹³C NMR resolves organic moieties .
- X-ray Diffraction : Single-crystal X-ray analysis (e.g., using CAD-4 diffractometers) determines crystal system (monoclinic) and space group (P2₁) .
- Elemental Analysis : Confirms stoichiometry and purity, critical for reproducibility in catalytic studies .
Advanced Research Questions
Q. How can reaction mechanisms involving zinc 2,2,2-trifluoroacetate in organic transformations be elucidated?
- Methodological Answer :
- Kinetic Profiling : Measure rate constants under varying concentrations to infer intermediate formation .
- Computational Modeling : DFT calculations predict transition states and ligand-exchange pathways, validated by isotopic labeling (e.g., ¹⁸O in trifluoroacetate) .
- Spectroscopic Trapping : Use low-temperature NMR or EPR to capture reactive intermediates during catalysis .
Q. What experimental approaches are used to assess the stability of zinc 2,2,2-trifluoroacetate under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Titrate aqueous solutions of the compound while monitoring decomposition via ¹⁹F NMR or conductivity measurements .
- Thermal Analysis : Thermogravimetric analysis (TGA) quantifies decomposition temperatures, while DSC identifies phase transitions .
- Long-Term Storage : Compare PXRD patterns before and after storage to detect crystallographic changes under controlled humidity .
Q. How should researchers address contradictions in reported data on the catalytic activity of zinc 2,2,2-trifluoroacetate in different solvent systems?
- Methodological Answer :
- Systematic Solvent Screening : Test solvents with varying polarity (e.g., DMSO vs. toluene) to correlate activity with dielectric constants .
- Coordination Studies : Use IR spectroscopy to identify solvent-Zinc coordination, which may alter catalytic pathways .
- Reproducibility Protocols : Standardize reaction conditions (e.g., substrate ratios, agitation) to isolate solvent-specific effects .
Key Research Findings
- Structural Insights : X-ray studies confirm a monoclinic lattice (space group P2₁) with Zn²⁺ coordinated to four oxygen atoms from trifluoroacetate ligands .
- Synthetic Challenges : Hygroscopicity necessitates strict anhydrous handling; yields drop significantly in protic solvents due to ligand hydrolysis .
- Catalytic Versatility : The compound acts as a Lewis acid catalyst in esterification and C–C coupling reactions, with activity modulated by solvent coordination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
